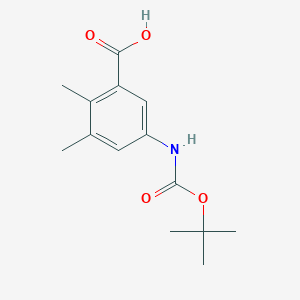![molecular formula C22H30N2O5 B13578422 1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B13578422.png)
1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
-
Formation of the Spirocyclic Core:
Starting Materials: Benzylamine, tert-butyl acrylate, and methyl 3-oxobutanoate.
Reaction Conditions: The initial step involves a [3+2] cycloaddition reaction under reflux conditions in the presence of a suitable catalyst such as a Lewis acid (e.g., BF3·OEt2).
-
Functional Group Transformations:
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloride (t-BuCl) and a strong base such as sodium hydride (NaH).
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
化学反应分析
Types of Reactions: 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN3) to introduce azido groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaN3 in DMF (dimethylformamide) solvent.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of azido-substituted derivatives.
科学研究应用
1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a scaffold in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of novel materials with specific properties.
作用机制
The mechanism by which 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Spirocyclic Compounds: Such as spirooxindoles and spirotetrahydroquinolines.
Benzyl Derivatives: Compounds like benzylpiperazines and benzylisoquinolines.
Uniqueness: 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties
属性
分子式 |
C22H30N2O5 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate |
InChI |
InChI=1S/C22H30N2O5/c1-20(2,3)29-19(26)24-13-22(14-24)17-11-23(10-16-8-6-5-7-9-16)12-21(17,15-28-22)18(25)27-4/h5-9,17H,10-15H2,1-4H3/t17-,21+/m0/s1 |
InChI 键 |
XNRNHQPTDMHWCE-LAUBAEHRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@H]3CN(C[C@]3(CO2)C(=O)OC)CC4=CC=CC=C4 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3CN(CC3(CO2)C(=O)OC)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


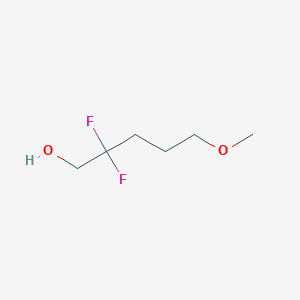
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
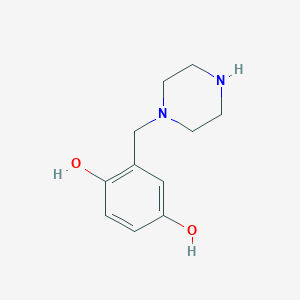

![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
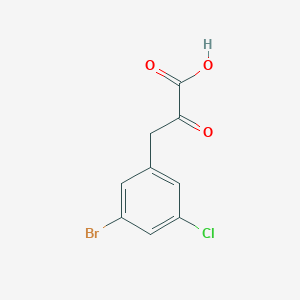
aminehydrochloride](/img/structure/B13578363.png)
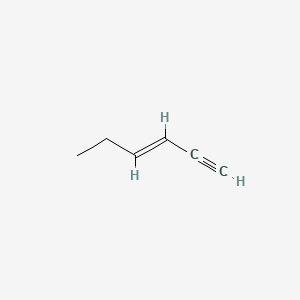
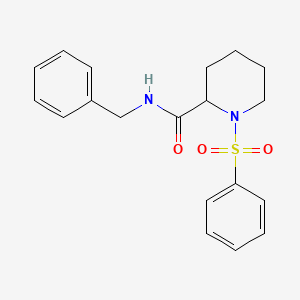
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
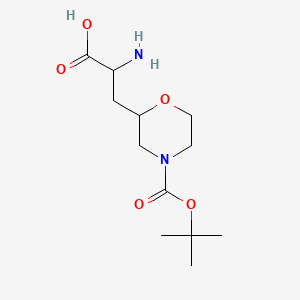
![1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
